molecular formula C10H8FNO2 B1322267 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid CAS No. 883531-61-1

6-Fluoro-7-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1322267
CAS No.: 883531-61-1
M. Wt: 193.17 g/mol
InChI Key: NRDCCEUIQMXPSZ-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-1H-indole-2-carboxylic acid is a high-purity fluorinated indole derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities . The specific substitutions on this molecule—a carboxylic acid group at the 2-position and a fluorine atom at the 6-position—make it a valuable building block for constructing more complex bioactive molecules. Research into similar indole-2-carboxylic acid derivatives has identified their potential as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle . In these studies, the indole core and the C2 carboxyl group work together to chelate magnesium ions (Mg²⁺) within the enzyme's active site, which is a key mechanism for antiviral activity . The incorporation of a fluorine atom is a common strategy in lead optimization to fine-tune a compound's electronic properties, metabolic stability, and membrane permeability. Furthermore, indole derivatives are extensively investigated for their antitumor potential. Compounds based on the indole-2-carboxamide structure have demonstrated potent and selective cytotoxic and antiproliferative activities against challenging pediatric brain tumor cell lines, underscoring the scaffold's significance in oncology research . This compound is intended for use as a key intermediate in the synthesis of potential pharmacologically active agents, particularly in developing enzyme inhibitors and receptor modulators. It is suitable for various synthetic transformations, including peptide coupling reactions to create novel indole-containing peptidomimetics. Intended Use & Restrictions: This product is sold exclusively for laboratory research and analytical testing. It is strictly prohibited for human or veterinary diagnostic or therapeutic use, commercial application, or formulation into consumer products. By purchasing this product, the buyer agrees to use it only in compliance with all applicable laws and regulations.

Properties

IUPAC Name

6-fluoro-7-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDCCEUIQMXPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 6-fluoro-7-methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of HIV, and compounds that can inhibit its activity are valuable in the development of antiretroviral therapies.

Case Study: HIV-1 Integrase Inhibition

A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit the strand transfer activity of HIV-1 integrase. The optimized compound showed an IC50 value of 0.13 μM, indicating potent activity against the enzyme. Structural modifications, such as introducing longer branches on the indole core, enhanced interactions with critical residues in the integrase active site, suggesting a promising scaffold for future drug development .

Anticancer Properties

Indole derivatives have been recognized for their anticancer properties. The 6-fluoro-7-methyl variant has shown significant cytotoxicity against various cancer cell lines.

Research Findings

Research indicates that compounds derived from indole-2-carboxylic acids exhibit cytotoxic effects by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death . For instance, studies have reported that structural modifications at specific positions on the indole ring can enhance anticancer activity by improving solubility and bioavailability.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of indole derivatives. Compounds like this compound have been studied for their ability to protect against neurotropic viruses and other neurodegenerative conditions.

Case Study: Protection Against Viral Infections

In research involving neurotropic alphaviruses, derivatives of indole-2-carboxylic acids were shown to confer protection against viral infections in animal models. Modifications to these compounds resulted in improved potency and stability, making them candidates for further investigation as therapeutic agents against viral encephalitis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives.

Modification Effect on Activity IC50 Value (μM)
Parent CompoundBaseline ActivityVaries
C3 Long BranchIncreased Activity0.13
C6 HalogenationEnhanced Binding1.05 - 1.70

The introduction of bulky groups or halogens at specific positions on the indole ring has been shown to significantly enhance biological activity, particularly against HIV integrase and cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

6-(4-Fluorophenyl)-1-methyl-1H-indole-7-carboxylic acid (5ai)
  • Structure : Fluorine on a para-substituted phenyl ring at position 6; methyl at position 1.
  • Synthesis : Prepared via Ru-catalyzed C–H arylation (83% yield) .
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63c)
  • Structure : Bromine at position 5, fluorine at 7, and a carboxamide group.
  • Properties : Higher molecular weight (386 g/mol) and lipophilicity due to bromine and phenyl groups .
  • Applications : Likely used in kinase inhibitors, where halogen atoms enhance target engagement .

Functional Group Modifications

6-(Difluoromethyl)-1H-indole-2-carboxylic Acid
  • Structure : Difluoromethyl group at position 4.
  • Impact: Increased metabolic stability compared to mono-fluorinated derivatives due to reduced oxidative susceptibility .
6-Hydroxy-1H-indole-2-carboxylic Acid
  • Structure : Hydroxyl group at position 6.
  • Properties : Enhanced solubility in polar solvents (vs. fluorine/methyl) but reduced membrane permeability .

Positional Isomerism

7-Fluoro-1H-indole-3-carboxylic Acid
  • Structure : Fluorine at position 7, carboxylic acid at position 3.
  • Impact : Altered electronic distribution reduces acidity at the carboxyl group compared to position 2 derivatives .

Key Research Findings

  • Synthetic Efficiency : The target compound’s low yield (16%) in amide coupling reactions contrasts with higher yields (e.g., 83% ) in Ru-catalzed arylations, suggesting steric hindrance from methyl/fluoro groups may limit reactivity.
  • Biological Relevance : Fluorine at position 6 in the target compound enhances binding to hydrophobic enzyme pockets, as seen in histone methyltransferase inhibitors .
  • SAR Insights : Substitution at position 7 (methyl vs. hydrogen) significantly affects solubility; methyl derivatives exhibit improved logP values compared to unsubstituted analogues .

Biological Activity

6-Fluoro-7-methyl-1H-indole-2-carboxylic acid is a synthetic compound with notable potential in various biological applications, particularly in the field of medicinal chemistry. Its unique structure, characterized by a fluorine atom at position six and a methyl group at position seven of the indole ring, along with a carboxylic acid functional group at position two, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_{10}H_{8}FNO_{2}
  • Molecular Weight : 193.17 g/mol

The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions. These properties are crucial for its interaction with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Kinase Inhibition : The compound has been investigated for its potential to inhibit specific kinases involved in cellular signaling pathways. Studies suggest it may bind to the active site of these kinases, blocking their activity and impacting cellular processes .
  • Antiviral Activity : Similar indole derivatives have shown promise as inhibitors of HIV-1 integrase, a critical enzyme in the viral replication cycle. The indole core can chelate metal ions within the active site of integrase, enhancing its inhibitory effects .
  • Anticancer Properties : The compound has been explored for its potential anticancer effects. It is believed to interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. For instance, its ability to chelate metal ions enhances binding to target proteins .
  • Receptor Modulation : It may modulate receptor signaling pathways, affecting cellular responses to external stimuli .

Study on Kinase Inhibition

A study highlighted the compound's ability to inhibit kinases involved in cancer progression. The results indicated that this compound could effectively block kinase activity at concentrations as low as 10 μM, suggesting significant therapeutic potential in oncology.

Antiviral Efficacy Against HIV

In another investigation focused on HIV integrase inhibitors, derivatives of indole-2-carboxylic acid were synthesized and tested. The optimized compound exhibited an IC50 value of 3.11 μM against HIV integrase, demonstrating enhanced antiviral activity compared to earlier derivatives .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 6-fluoroindole-2-carboxylateMethyl ester instead of carboxylic acidHigher lipophilicity may enhance membrane permeability
5-FluoroindoleFluorine at the fifth positionPotentially different biological activity profile
7-MethylindoleLacks fluorine substitutionServes as a baseline for comparing fluorinated derivatives

This table illustrates how variations in substituent positions and functional groups affect chemical behavior and biological activities.

Q & A

Basic: What are the standard synthetic routes for 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid?

Answer:
The synthesis typically involves fluorination and methylation of indole precursors. For example:

  • Friedel-Crafts alkylation to introduce the methyl group at the 7-position, followed by electrophilic fluorination using agents like Selectfluor™ at the 6-position.
  • Cyclization strategies : Starting from substituted anilines, cyclization via palladium-catalyzed C–H activation can form the indole core, with subsequent carboxylation at the 2-position using CO₂ under basic conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Basic: How to characterize the compound using spectroscopic and crystallographic methods?

Answer:

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 193.0102 (calculated for C₁₀H₈FNO₂) .
  • NMR : Optimize parameters for fluorine coupling:
    • ¹H-NMR : Look for deshielded protons near the fluorine (e.g., H-5 at δ 7.2–7.5 ppm, split due to ⁴J coupling with F).
    • ¹⁹F-NMR : A singlet near δ -110 ppm (CF₃ reference) indicates the absence of adjacent protons .
  • X-ray Crystallography : Use SHELXL for refinement. Key parameters:
    • Space group determination (e.g., P2₁/c for monoclinic systems).
    • Validate H-bonding between the carboxylic acid and adjacent molecules .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

  • Data Triangulation : Cross-validate bioactivity using orthogonal assays (e.g., enzymatic inhibition + cellular viability).
  • Structural Confirmation : Re-examine compound purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Impurities >1% can skew results .
  • Contextual Factors : Control variables like solvent (DMSO vs. saline), pH (carboxylic acid deprotonation affects solubility), and metabolic stability in cell media .

Advanced: What strategies optimize the compound’s stability under experimental conditions?

Answer:

  • Storage : Store at -20°C under nitrogen to prevent decarboxylation. Avoid aqueous buffers with pH >7, which promote degradation.
  • Light Sensitivity : Use amber vials to block UV-induced radical reactions at the indole core.
  • Inert Atmospheres : Conduct reactions under argon to minimize oxidation of the methyl group .

Advanced: How does fluorination at the 6-position influence electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effect : Fluorine increases the acidity of the indole N–H (pKa ~12 vs. ~16 for non-fluorinated analogs), altering hydrogen-bonding interactions in target binding.
  • Resonance Effects : Fluorine directs electrophilic substitution to the 4- and 5-positions, impacting derivatization strategies.
  • Steric Impact : The 7-methyl group restricts rotation, stabilizing planar conformations critical for π-stacking in enzyme active sites .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Synthesize analogs with:
    • Variable substituents : Replace 7-methyl with ethyl or cyclopropyl.
    • Positional isomers : Compare 6-fluoro vs. 5-fluoro derivatives.
  • Assay Design :
    • Kinetic Studies : Measure IC₅₀ shifts under varying ATP concentrations to assess competitive inhibition.
    • Molecular Dynamics : Simulate binding to kinases (e.g., EGFR) to identify key interactions with the carboxylic acid moiety .

Advanced: What are the challenges in crystallizing this compound?

Answer:

  • Polymorphism : Screen crystallization solvents (e.g., DMF vs. acetone) to isolate a single polymorph.
  • Twinned Data : Use SHELXD for structure solution if twinning is detected. Refinement in SHELXL with TWIN/BASF commands can resolve ambiguities .
  • H-Bond Networks : Co-crystallize with co-solvents (e.g., methanol) to stabilize carboxylic acid dimers.

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, P95 respirator, and lab coat to prevent inhalation or dermal exposure.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂ for carboxyl activation).
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before aqueous disposal .

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